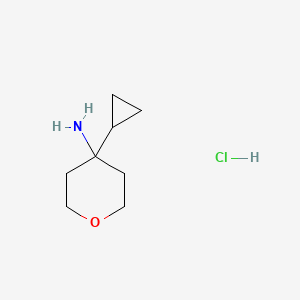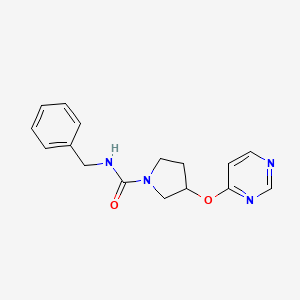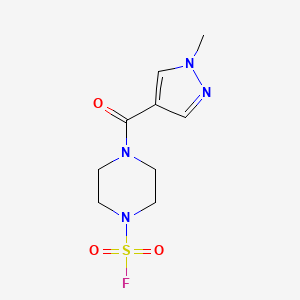
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a potent irreversible inhibitor of serine proteases and is commonly used to prevent proteolytic degradation of proteins during purification.
Wirkmechanismus
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction results in the formation of a covalent bond between this compound and the serine residue, which blocks the protease activity. This compound is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It is commonly used to prevent proteolytic degradation of proteins during purification. This compound also inhibits proteases in cell lysates and tissue homogenates. It has been shown to inhibit the activity of trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of proteases involved in blood clotting, inflammation, and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a valuable tool for studying the role of proteases in various biological processes. It is highly specific for serine proteases and does not inhibit other classes of proteases. This compound is also easy to use and has a high yield. However, this compound has some limitations for lab experiments. It is an irreversible inhibitor, which means that it cannot be removed once it has reacted with the protease. This can make it difficult to study the kinetics of protease activity. This compound also has some toxicity concerns and should be handled with care.
Zukünftige Richtungen
There are many future directions for the use of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride in scientific research. One area of interest is the role of proteases in cancer progression. This compound has been shown to inhibit the activity of proteases involved in cancer progression, and further research could lead to the development of novel cancer therapies. Another area of interest is the development of new protease inhibitors. This compound is a valuable tool for studying the role of proteases in various biological processes, and further research could lead to the development of new inhibitors with improved specificity and potency.
Synthesemethoden
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting 4-(1-Methylpyrazole-4-carbonyl)piperazine with sulfur tetrafluoride. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The yield of this compound is typically high, and the compound can be easily purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is widely used in biochemical research as a serine protease inhibitor. It is commonly used to prevent proteolytic degradation of proteins during purification. This compound is also used to inhibit proteases in cell lysates and tissue homogenates. It is a valuable tool for studying the role of proteases in various biological processes.
Eigenschaften
IUPAC Name |
4-(1-methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O3S/c1-12-7-8(6-11-12)9(15)13-2-4-14(5-3-13)18(10,16)17/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFIXUQUZQCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
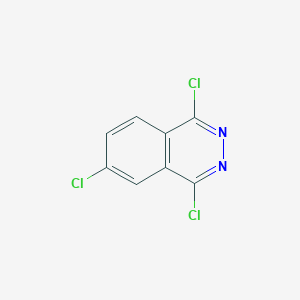
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
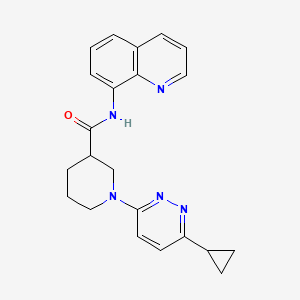

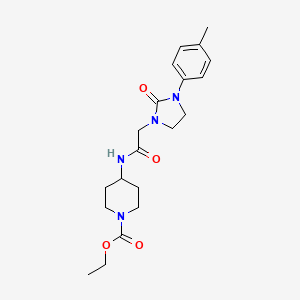



![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
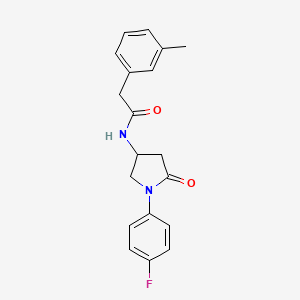

![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
